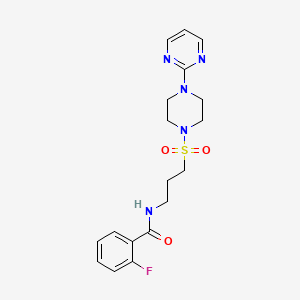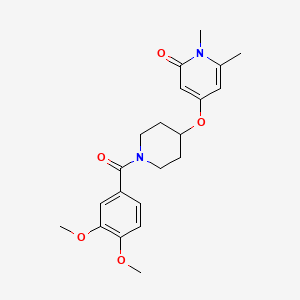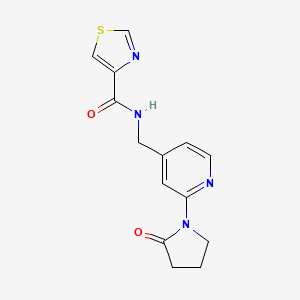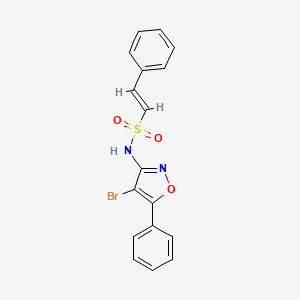![molecular formula C24H25N5O4 B2763997 Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 941965-86-2](/img/structure/B2763997.png)
Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 4-methoxyphenyl group, a 6-methylpyrimidin-2-yl group, and a piperazin-1-yl group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could be introduced via a condensation reaction . The 4-methoxyphenyl group could be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the planarity of the molecule, while the piperazin-1-yl group could potentially introduce some three-dimensionality .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the piperazin-1-yl group could undergo reactions with acids to form salts . The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazin-1-yl group could potentially make the compound basic . The benzo[d][1,3]dioxol-5-yl group could potentially contribute to the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Antioxidative Properties
One study discusses a convenient two-step one-pot electrochemical synthesis leading to novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties. This synthesis route, starting from (3,4-dihydroxy-2-methoxyphenyl) (phenyl) methanone, might inspire methodologies for synthesizing related compounds, including the one , by highlighting the potential for generating compounds with antioxidative properties (Largeron & Fleury, 1998).
Antimicrobial Activity
Another area of research involves the synthesis of new pyridine derivatives with demonstrated antimicrobial activity. This includes the preparation of compounds through condensation reactions and their evaluation against various strains of bacteria and fungi, suggesting potential antimicrobial applications for similarly structured compounds (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities has been reported. Such studies provide a template for the development of compounds with potential therapeutic applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitubercular Activities
Research has also identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. This highlights the potential of structurally related compounds for development as new antimicrobial agents, particularly against tuberculosis (Pancholia et al., 2016).
Novel Synthetic Routes and Pharmacological Interest
The electrochemical and chemical synthesis of novel 1,4-benzoxazine derivatives of pharmacological interest presents a route that may be applicable to the synthesis of related compounds, including Benzo[d][1,3]dioxol-5-yl derivatives. Some of these compounds have shown interesting pharmacological properties, suggesting the potential for diverse therapeutic applications (Largeron, Dupuy, & Fleury, 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-13-22(26-18-4-6-19(31-2)7-5-18)27-24(25-16)29-11-9-28(10-12-29)23(30)17-3-8-20-21(14-17)33-15-32-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMPLCPPVWXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)


![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)

![3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid](/img/structure/B2763922.png)


![3-[(4-Chlorophenyl)methoxy]pyridazine-4-carboxylic acid](/img/structure/B2763925.png)




